

# Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Avibactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Avibactam |           |
| Cat. No.:            | B601228   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Avibactam** is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that restores the in vitro activity of ceftazidime against a broad spectrum of clinically significant Gram-negative bacteria that produce  $\beta$ -lactamases.[1] It inhibits Ambler class A, class C, and some class D enzymes.[1] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **avibactam** is crucial for optimizing its clinical use in combination with ceftazidime. These application notes provide a summary of key PK/PD parameters, detailed protocols for essential preclinical experiments, and a conceptual framework for the PK/PD modeling of **avibactam**.

# **Data Presentation Pharmacokinetic Parameters of Avibactam**

The pharmacokinetic parameters of **avibactam** are approximately linear and are similar when administered alone or in combination with ceftazidime. The primary route of elimination for **avibactam** is renal excretion.

Table 1: Single-Dose Pharmacokinetic Parameters of **Avibactam** in Healthy Adults with Normal Renal Function



| Parameter                        | Units    | Value          |
|----------------------------------|----------|----------------|
| Peak Plasma Concentration (Cmax) | mcg/mL   | 14.6           |
| Area Under the Curve (AUC)       | mcg*h/mL | Varies by dose |
| Volume of Distribution (Vd)      | Ĺ        | ~24.2          |
| Elimination Half-Life (t1/2)     | hours    | ~2.0           |
| Total Clearance (CL)             | L/h      | ~12.0          |
| Protein Binding                  | %        | ~8             |

Note: Values are approximate and can vary based on the specific study and patient population.

# **Pharmacodynamic Targets of Avibactam**

The pharmacodynamic driver of **avibactam**'s efficacy is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT).[2]

Table 2: Key Pharmacodynamic Indices for Ceftazidime-Avibactam

| Parameter                         | Target | Rationale                                                   |
|-----------------------------------|--------|-------------------------------------------------------------|
| Ceftazidime %fT > MIC             | ≥50%   | Correlates with bactericidal activity of $\beta$ -lactams.  |
| Avibactam %fT > CT                | ≥50%   | Ensures sufficient β-lactamase inhibition.                  |
| Avibactam Critical Threshold (CT) | 1 mg/L | Empirically derived concentration for effective inhibition. |

# **Experimental Protocols**

# Protocol 1: Determination of Avibactam in Human Plasma by LC-MS/MS



This protocol describes a method for the quantitative analysis of **avibactam** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]

#### Materials:

- Human plasma (K2-EDTA)
- Avibactam reference standard
- Internal standard (IS) (e.g., isotopically labeled avibactam)
- Acetonitrile (ACN)
- Formic acid (FA)
- Ammonium formate
- Water, HPLC grade
- Solid-phase extraction (SPE) cartridges (weak anion exchange)
- LC-MS/MS system with an electrospray ionization (ESI) source

#### Procedure:

- Sample Preparation (Solid-Phase Extraction):
  - Condition the SPE cartridges with methanol followed by water.
  - 2. Load 100  $\mu$ L of plasma sample, previously spiked with the internal standard.
  - 3. Wash the cartridges with a low-organic wash buffer.
  - 4. Elute avibactam with an acidic methanolic solution.
  - 5. Evaporate the eluate to dryness under a stream of nitrogen.
  - 6. Reconstitute the residue in the mobile phase.



- LC-MS/MS Analysis:
  - Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μm).
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in acetonitrile.
  - Gradient Elution: A linear gradient from low to high organic phase over a short run time (e.g., 4 minutes).
  - Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for avibactam and the internal standard.
- · Calibration and Quantification:
  - Prepare a calibration curve by spiking known concentrations of avibactam into blank plasma.
  - Process calibration standards and quality control samples alongside the unknown samples.
  - Quantify avibactam concentration based on the peak area ratio of the analyte to the internal standard.

# Protocol 2: In Vitro Time-Kill Assay for Ceftazidime-Avibactam

This protocol outlines the procedure for performing a time-kill assay to assess the bactericidal activity of ceftazidime-avibactam against a target bacterial strain.[6][7][8][9]

#### Materials:

- Test organism (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)
- Cation-adjusted Mueller-Hinton broth (CAMHB)



- Ceftazidime and avibactam stock solutions
- Sterile saline or phosphate-buffered saline (PBS)
- Culture tubes or flasks
- Incubator shaker
- Spectrophotometer
- Agar plates for colony counting

#### Procedure:

- Inoculum Preparation:
  - 1. Culture the test organism overnight on an appropriate agar plate.
  - 2. Inoculate a few colonies into fresh CAMHB and incubate until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.1-0.3).
  - 3. Dilute the bacterial suspension to achieve a starting inoculum of approximately 5 x 105 CFU/mL in the final test volume.
- Assay Setup:
  - 1. Prepare test tubes or flasks containing CAMHB with ceftazidime-avibactam at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC)).
  - 2. Include a growth control (no antibiotic) and a sterility control (no bacteria).
  - 3. Inoculate the test and growth control tubes with the prepared bacterial suspension.
- Incubation and Sampling:
  - 1. Incubate all tubes at 37°C with shaking.
  - 2. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.



- 3. Perform serial dilutions of the aliquots in sterile saline or PBS.
- 4. Plate the dilutions onto agar plates and incubate overnight at 37°C.
- Data Analysis:
  - 1. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
  - 2. Plot the log10 CFU/mL versus time for each antibiotic concentration.
  - Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

## **Protocol 3: Neutropenic Mouse Thigh Infection Model**

This in vivo model is used to evaluate the efficacy of antimicrobial agents and to determine their PK/PD relationships.[10][11][12][13][14]

#### Materials:

- Female ICR or Swiss Webster mice
- Cyclophosphamide for inducing neutropenia
- Test organism (e.g., ceftazidime-resistant E. coli)
- Ceftazidime-avibactam for injection
- Sterile saline
- Tissue homogenizer

#### Procedure:

- Induction of Neutropenia:
  - 1. Administer cyclophosphamide intraperitoneally to the mice on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection. This will induce a state of neutropenia.



#### Infection:

1. On day 0, inject a standardized inoculum of the test organism (e.g., 106 - 107 CFU) directly into the thigh muscle of the mice.

#### Treatment:

- 1. At a specified time post-infection (e.g., 2 hours), begin treatment with ceftazidimeavibactam.
- 2. Administer the drug subcutaneously or intravenously at various doses and dosing intervals to simulate different human exposures.

#### • Endpoint Analysis:

- 1. At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
- 2. Aseptically remove the thighs and homogenize the tissue in a known volume of sterile saline.
- 3. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

#### Data Analysis:

- 1. Compare the bacterial load in the treated groups to the untreated control group to determine the antimicrobial effect.
- 2. Correlate the observed efficacy with the pharmacokinetic parameters of **avibactam** (determined in parallel satellite animal groups) to establish PK/PD indices.

# Mandatory Visualizations Mechanism of Action of Ceftazidime-Avibactam





Click to download full resolution via product page

Caption: Mechanism of action of ceftazidime-avibactam.

# PK/PD Modeling Workflow for Avibactam





Click to download full resolution via product page

Caption: Workflow for pharmacokinetic/pharmacodynamic modeling of avibactam.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Methodological & Application





- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftazidime-Avibactam Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Across Adult Indications and Patient Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of avibactam and ceftazidime in human plasma samples by LC-MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma and its application in therapeutic drug monitoring PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PK/PD models in antibacterial development PMC [pmc.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Neutropenic thigh mouse model REVIVE [revive.gardp.org]
- 13. Neutropenic Thigh Murine Model ImQuest BioSciences [imquestbio.com]
- 14. criver.com [criver.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Avibactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#a-pharmacokinetic-and-pharmacodynamic-modeling-of-avibactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com